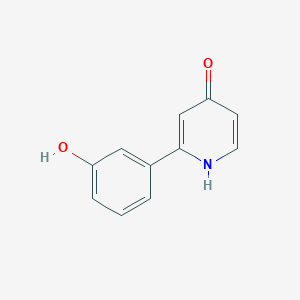

2-(3-Hydroxyphenyl)pyridin-4(1H)-one

Description

Properties

IUPAC Name |

2-(3-hydroxyphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12-11/h1-7,13H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGSLNBDUVCTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692410 | |

| Record name | 2-(3-Hydroxyphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261942-82-8 | |

| Record name | 2-(3-Hydroxyphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)pyridin-4(1H)-one typically involves the condensation of 3-hydroxybenzaldehyde with 4-pyridone under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs. Catalysts and advanced purification techniques may also be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)pyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

Oxidation: Formation of 2-(3-oxophenyl)pyridin-4(1H)-one.

Reduction: Formation of 2-(3-hydroxyphenyl)pyridin-4-ol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Hydroxyphenyl)pyridin-4(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting various biochemical processes.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 2-position of the pyridinone ring critically determines the compound’s behavior. Below is a comparative analysis of key derivatives:

Key Observations :

- Chlorophenyl vs.

- Imino vs. Hydroxyphenyl: The imino group in 5-hydroxy-2-(phenylimino)methylpyridin-4(1H)-one introduces a Schiff base structure, which is critical for tyrosinase inhibition via copper chelation .

- Biphenyl Extension : The biphenyl group in 1-(biphenyl-3-yl)-3-hydroxypyridin-4(1H)-one significantly increases molecular weight (263.29 vs. 203.20), likely improving binding affinity in hydrophobic pockets .

Physicochemical Properties

- Melting Points : Derivatives with halogen substituents (e.g., Cl in ) exhibit higher melting points (e.g., 237–238°C for IVa in ) due to stronger intermolecular forces .

- Solubility : Hydroxymethyl derivatives (e.g., ) show improved water solubility compared to aryl-substituted analogs .

Spectral Data and Structural Confirmation

Q & A

[Basic] What are the established synthetic routes for 2-(3-Hydroxyphenyl)pyridin-4(1H)-one, and how can purity be optimized?

Answer:

The synthesis typically involves condensation reactions between substituted pyridine precursors and phenolic derivatives. A common method includes:

- Step 1: Reacting 3-hydroxyphenylboronic acid with a pyridinone intermediate under Suzuki-Miyaura coupling conditions (Pd catalysis, aqueous base, and inert atmosphere) .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.

- Purity Optimization: Recrystallization from ethanol or acetonitrile improves crystallinity, while HPLC (C18 column, mobile phase: methanol/water with 0.1% TFA) confirms >95% purity .

[Basic] Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR identify substituent positions and confirm hydroxyl group presence (e.g., broad peak at δ 9.8–10.2 ppm for phenolic -OH) .

- Mass Spectrometry: High-resolution ESI-MS provides accurate molecular weight (e.g., [M+H] at m/z 216.0762 for CHNO) .

- X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and hydrogen-bonding networks. Use synchrotron radiation for high-resolution data (<1.0 Å) .

[Advanced] How can researchers address contradictions in spectroscopic data during structural validation?

Answer:

Discrepancies (e.g., unexpected H NMR splitting or MS fragmentation patterns) may arise from tautomerism or impurities. Strategies include:

- Dynamic NMR: Variable-temperature experiments to detect tautomeric equilibria (e.g., keto-enol shifts in pyridinones) .

- DFT Calculations: Compare experimental IR/Raman spectra with computational models (B3LYP/6-31G* basis set) to validate electronic structures .

- Multi-technique Cross-validation: Combine X-ray (SHELXL refinement) with solid-state NMR to resolve ambiguities .

[Advanced] What strategies optimize reaction yields in multi-step syntheses of derivatives?

Answer:

- Solvent Effects: Use polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions to enhance reactivity .

- Catalyst Screening: Test Pd(PPh) vs. PdCl(dppf) for coupling reactions; optimize ligand-to-metal ratios to suppress side products .

- Microwave-assisted Synthesis: Reduce reaction time (e.g., from 24 h to 2 h) while maintaining >80% yield .

[Advanced] How does the hydroxyl group’s position influence biological activity, and what assays validate this?

Answer:

The 3-hydroxyphenyl moiety enhances hydrogen bonding with targets (e.g., enzymes or receptors). Methodological approaches include:

- Docking Studies: AutoDock Vina simulates binding to tyrosine kinases or GPCRs, correlating with IC values from enzymatic assays .

- SAR Analysis: Compare 3-hydroxy vs. 4-hydroxy analogs in cell-based assays (e.g., anti-inflammatory activity via COX-2 inhibition) .

- Metabolic Stability: LC-MS/MS monitors hepatic microsomal degradation to assess pharmacokinetic profiles .

[Advanced] How can researchers resolve challenges in crystallizing this compound for structural studies?

Answer:

- Solvent Screening: Use vapor diffusion with mixed solvents (e.g., chloroform/methanol) to induce slow crystal growth .

- Additive Screening: Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice interactions .

- Twinned Data Correction: SHELXL’s TWIN/BASF commands refine twinned crystals, improving R-factor convergence (<0.05) .

[Basic] What are the key stability considerations for storage and handling?

Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the phenolic group .

- Moisture Control: Use desiccants (silica gel) to avoid hydrate formation, which alters solubility .

- pH Stability: Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent ring-opening or tautomerization .

[Advanced] How do electronic effects of substituents impact redox behavior in electrochemical studies?

Answer:

- Cyclic Voltammetry: The hydroxyl group shifts oxidation potentials (e.g., E ~0.65 V vs. Ag/AgCl) due to electron donation.

- DFT-derived HOMO/LUMO: Correlate with experimental CV to predict sites of electrophilic attack .

- Electrocatalytic Applications: Assess as a ligand in metal complexes for CO reduction (e.g., Faradaic efficiency >90% in DMF/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.